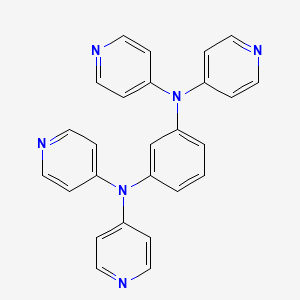
1,2,3,3-Tetramethyl-3H-indol-1-ium-5-sulfonate
Vue d'ensemble
Description
1,2,3,3-Tetramethyl-3H-indol-1-ium-5-sulfonate is a useful research compound. Its molecular formula is C12H15NO3S and its molecular weight is 253.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Cancer Detection
One notable application of 1,2,3,3-Tetramethyl-3H-indol-1-ium-5-sulfonate derivatives is in cancer detection. A water-soluble dye based on this compound demonstrated increased quantum yield and stability, making it useful in optical imaging for cancer detection. This dye was shown to be effective in developing molecular-based beacons for cancer detection in vivo (Pham, Medarova, & Moore, 2005).
Synthesis of Bis(2-methyl-1Hindole) Derivatives
Another application involves the synthesis of bis(2-methyl-1H-indole) derivatives. Using a specific ionic organocatalyst, this synthesis can be achieved under mild and environmentally friendly conditions, producing excellent yields. This methodology offers significant improvements in terms of product yield, operational simplicity, and catalyst reusability (Hosseinzadeh & Mokhtary, 2018).
Palladium-Catalyzed Functionalization
The compound also finds use in palladium-catalyzed direct C-H bond sulfonylation of indoles. This approach generates diverse 2-sulfonated indoles efficiently, utilizing palladium catalysis and sulfur dioxide insertion via a radical process. This method also includes the easy removal of the directing group (Liu, Zhou, & Wu, 2017).
Catalyst for Indole Synthesis
In the field of catalysis, silica-bonded S-sulfonic acid, a derivative of this compound, has been used for the condensation reactions of indole with carbonyl compounds. This catalyst is notable for its reusability and efficiency at ambient temperatures, contributing to environmentally friendly synthesis processes (Niknam, Saberi, & Baghernejad, 2010).
Fluorescence Probes
The compound is also utilized in the development of water-soluble indodicarbocyanine dyes for fluorescence studies. These dyes, which contain aromatic sulfo groups, are used for binding to antibodies and have shown no aggregation in water, making them useful in biological imaging applications (Markova et al., 2013).
Propriétés
IUPAC Name |
1,2,3,3-tetramethylindol-1-ium-5-sulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c1-8-12(2,3)10-7-9(17(14,15)16)5-6-11(10)13(8)4/h5-7H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTEUIDSOKJFKGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C2=C(C1(C)C)C=C(C=C2)S(=O)(=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



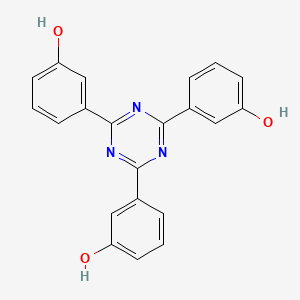
![[1,1':3',1''-Terphenyl]-4,4',4'',6'-tetracarboxylic acid](/img/structure/B8243926.png)
![2'-Amino-[1,1':3',1''-terphenyl]-4,4''-dicarboxylic acid](/img/structure/B8243934.png)

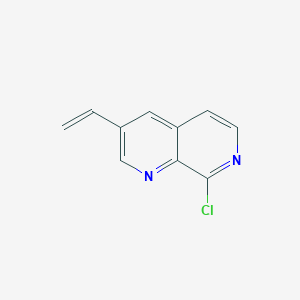
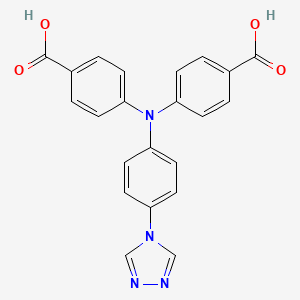

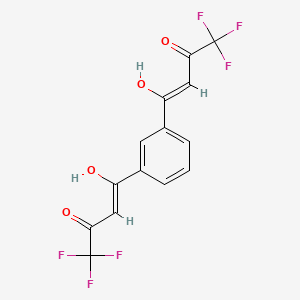
![Dimethyl 5'-bromo-[1,1':3',1''-terphenyl]-4,4''-dicarboxylate](/img/structure/B8244008.png)
![2,3,5,6,8,9,11,12,14,15,17,18-Dodecahydrobenzo[b][1,4,7,10,13,16,19]heptaoxacyclohenicosine-21-carboxylic acid](/img/structure/B8244015.png)
![5'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1':3',1''-terphenyl]-4,4''-dicarbaldehyde](/img/structure/B8244031.png)
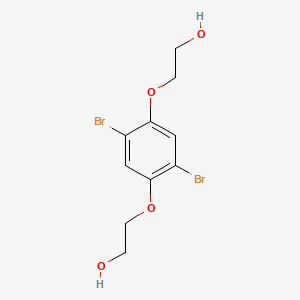
![2',5'-Bis(trifluoromethyl)-[1,1':4',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acid](/img/structure/B8244041.png)
